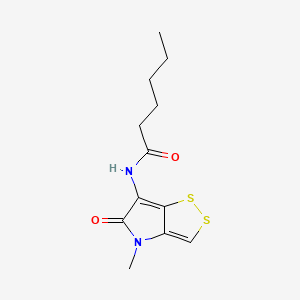
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide is a chemical compound known for its unique structure and diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the dithiolo-pyrrole core. The reaction conditions typically involve the use of solvents like dichloromethane or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide has been extensively studied for its scientific research applications. It exhibits broad-spectrum antibacterial activity and has shown potential as an antifungal and anti-angiogenic agent. The compound inhibits bacterial and yeast RNA polymerase, preventing RNA synthesis or transcription. It also inhibits mRNA degradation, making it a valuable tool in molecular biology research .
Mecanismo De Acción
The mechanism of action of N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide involves the inhibition of RNA polymerase, which is crucial for RNA synthesis. By binding to the enzyme, the compound prevents the transcription process, leading to the inhibition of bacterial and yeast growth. Additionally, it modulates interactions with heat shock proteins, affecting cellular adhesion and angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide include other dithiolopyrrolone antibiotics like thiolutin and pyrrolomycin. These compounds share a similar core structure but may differ in their side chains and specific biological activities .
Uniqueness: What sets this compound apart is its unique combination of antibacterial, antifungal, and anti-angiogenic properties. Its ability to inhibit RNA polymerase and mRNA degradation makes it a versatile compound for various research applications .
Propiedades
Número CAS |
92680-92-7 |
|---|---|
Fórmula molecular |
C12H16N2O2S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)hexanamide |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-4-5-6-9(15)13-10-11-8(7-17-18-11)14(2)12(10)16/h7H,3-6H2,1-2H3,(H,13,15) |
Clave InChI |
ZXLPBBAXZZCKNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=C2C(=CSS2)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


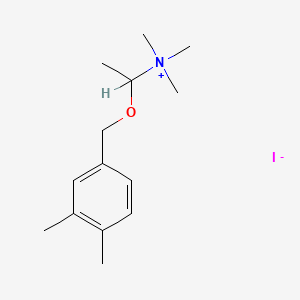
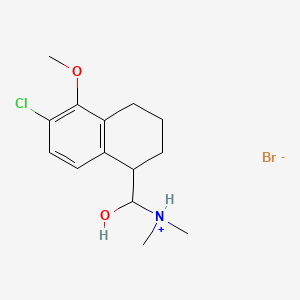
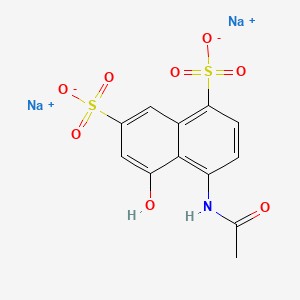

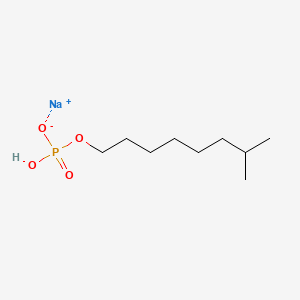
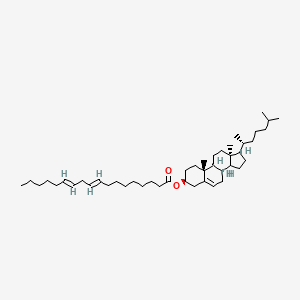
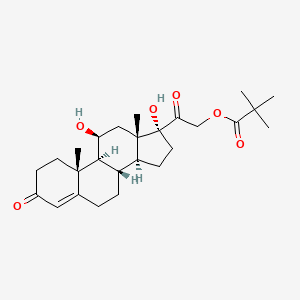

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
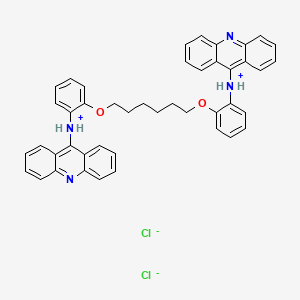
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)



